molecular formula C10H16N2O2S B6661278 5-(2-Methylsulfanylpropyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole

5-(2-Methylsulfanylpropyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole

Cat. No.: B6661278
M. Wt: 228.31 g/mol
InChI Key: ROJWBCQGXLQFEE-UHFFFAOYSA-N
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Description

“5-(2-Methylsulfanylpropyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole” is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

5-(2-methylsulfanylpropyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-7(15-2)5-9-11-10(12-14-9)8-3-4-13-6-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJWBCQGXLQFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC(=NO1)C2CCOC2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2-Methylsulfanylpropyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole” typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of “this compound” would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“5-(2-Methylsulfanylpropyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole” can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “5-(2-Methylsulfanylpropyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methylsulfanylpropyl)-3-(oxolan-3-yl)-1,2,4-thiadiazole: Similar structure but contains a sulfur atom in place of one of the nitrogen atoms in the oxadiazole ring.

    5-(2-Methylsulfanylpropyl)-3-(oxolan-3-yl)-1,2,4-triazole: Contains an additional nitrogen atom in the ring compared to oxadiazole.

    5-(2-Methylsulfanylpropyl)-3-(oxolan-3-yl)-1,2,4-oxazole: Contains an oxygen atom in place of one of the nitrogen atoms in the oxadiazole ring.

Uniqueness

“5-(2-Methylsulfanylpropyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole” is unique due to its specific substitution pattern and the presence of both an oxadiazole ring and an oxolan ring. This combination of structural features can impart unique chemical and biological properties, making it a valuable compound for research and development.

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